molecular formula C7H15F3O3Si B13894546 Triethoxy(trifluoromethyl)silane CAS No. 167490-07-5

Triethoxy(trifluoromethyl)silane

Cat. No.: B13894546
CAS No.: 167490-07-5
M. Wt: 232.27 g/mol
InChI Key: BOVWGKNFLVZRDU-UHFFFAOYSA-N
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Description

Contextual Importance of Fluorinated Organic Compounds in Contemporary Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and life sciences. The carbon-fluorine bond is the strongest in organic chemistry, lending exceptional stability to fluorinated compounds. alfa-chemistry.comnih.gov This stability is a key factor in their widespread application. It is estimated that 20% of pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com Notable examples include the antidepressant fluoxetine (B1211875) and the agrochemical trifluralin. wikipedia.org Beyond the life sciences, these compounds are integral to materials science, finding use in specialty lubricants, fire-fighting foams, and liquid crystal displays. alfa-chemistry.com The unique properties conferred by fluorine, such as altered reactivity and increased thermal stability, make fluorinated compounds indispensable in advancing various technological frontiers. youtube.comacs.org

The Trifluoromethyl Group: Electronegativity, Steric Influence, and Research Impact

The trifluoromethyl (−CF3) group is a key functional group in the family of organofluorines, created by substituting each hydrogen atom of a methyl group with a fluorine atom. wikipedia.org This substitution imparts significant electronegativity, often described as intermediate between that of fluorine and chlorine. wikipedia.org This high electronegativity makes trifluoromethyl-substituted compounds, like trifluoromethanesulfonic acid, strong acids. wikipedia.org

The presence of the −CF3 group can profoundly influence a molecule's physical and chemical properties. It can enhance lipophilicity, which affects how a molecule interacts with biological systems, and can protect adjacent groups from metabolic oxidation. wikipedia.orgmdpi.com These characteristics are highly desirable in drug design, where the −CF3 group is often used as a bioisostere for chlorine or methyl groups to fine-tune the properties of a lead compound. wikipedia.orgmdpi.com Its unique combination of high electronegativity, electron-withdrawing effect, and lipophilicity makes it a valuable alternative to both fluorine atoms and methyl groups in the development of pharmaceuticals and advanced materials. mdpi.comtcichemicals.com

Overview of Organosilicon Compounds in Advanced Chemical Synthesis and Materials Science

Organosilicon compounds, which feature carbon-silicon bonds, are a versatile and crucial class of molecules in modern chemistry. researchgate.netcfsilicones.com They serve as fundamental building blocks and intermediates in a wide array of chemical syntheses. researchgate.net The unique properties stemming from the silicon-carbon bond, such as thermal stability, flexibility, and hydrophobicity, distinguish them from other organometallic compounds. cfsilicones.comwikipedia.org

In materials science, organosilicon compounds are used to create polymers with a wide range of properties, including silicones, which are used as insulating materials, coatings, and in biomedical applications. cfsilicones.comwiley-vch.de Their flexible chemistry allows for the creation of tailor-made materials with specific functionalities. wiley-vch.de In organic synthesis, they are employed as protecting groups, reducing agents, and reagents in various coupling reactions. chemicalbook.com The first organochlorosilane was synthesized in 1863, and the field has since expanded significantly, with ongoing research exploring new applications and synthetic methodologies. wikipedia.org

Strategic Position of Triethoxy(trifluoromethyl)silane within the Organofluorine and Organosilicon Research Landscape

This compound, with the chemical formula CF3Si(OCH2CH3)3, occupies a unique and strategic position at the intersection of organofluorine and organosilicon chemistry. This compound incorporates the influential trifluoromethyl group and the versatile triethoxysilane (B36694) moiety. While its direct counterpart, triethyl(trifluoromethyl)silane (B54436), is noted for its role in introducing trifluoromethyl groups in pharmaceuticals and agrochemicals, the ethoxy groups on this compound offer different reactivity and potential applications, particularly in materials science. chemimpex.com

The presence of the trifluoromethyl group suggests its utility as a reagent for trifluoromethylation, a critical transformation in the synthesis of many modern materials and bioactive molecules. wikipedia.orgsigmaaldrich.com The triethoxysilane portion of the molecule allows for its use in the formation of silicon-based polymers and surface modifications, leveraging the well-established chemistry of silanes. cfsilicones.comchemicalbook.com This dual functionality makes this compound a compound of significant interest for developing new materials with enhanced properties such as thermal stability and chemical resistance, and for creating advanced coatings. chemimpex.com

Evolution of Trifluoromethylation Reagents and Methodologies

The field of trifluoromethylation has seen a dramatic evolution in the reagents and methods used to introduce the trifluoromethyl group into organic molecules. Early methods, developed in the late 19th and early 20th centuries, relied on harsh reagents like antimony fluoride (B91410) and later, hydrogen fluoride. wikipedia.org

A significant advancement came with the development of nucleophilic trifluoromethylating agents. One of the most prominent is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, first reported in 1984. wikipedia.orgwikipedia.orgacs.org This reagent, often activated by a fluoride source, allows for the nucleophilic trifluoromethylation of a wide range of substrates, including aldehydes, ketones, and imines. wikipedia.orgsigmaaldrich.comsigmaaldrich.com Its development has been pivotal in the synthesis of numerous medicinal targets. sigmaaldrich.com

More recently, electrophilic trifluoromethylating reagents have been developed, such as the hypervalent iodine-CF3 compounds reported by Togni and co-workers and the sulfonium (B1226848) salts developed by Umemoto and others. beilstein-journals.orgnih.gov These reagents provide a complementary approach, allowing for the trifluoromethylation of nucleophiles under mild conditions. beilstein-journals.orgnih.gov The ongoing development of new reagents and methodologies, including photoredox catalysis, continues to expand the scope and applicability of trifluoromethylation in organic synthesis. wikipedia.org

Scope and Objectives of Research on this compound

Research on this compound is driven by the goal of harnessing its unique combination of a trifluoromethyl group and a triethoxysilane functionality. The primary objectives of this research can be categorized as follows:

Synthetic Methodology: Developing efficient and selective methods for the synthesis of this compound itself. This includes exploring various precursors and reaction conditions to optimize yield and purity.

Reactivity Studies: Investigating the reactivity of the Si-CF3 bond and the Si-O-C bonds within the molecule. This involves studying its behavior in the presence of various catalysts and substrates to understand its potential as a trifluoromethylating agent or as a precursor for silylation reactions.

Applications in Materials Science: Exploring the use of this compound as a monomer or cross-linking agent in the synthesis of novel organosilicon polymers. The incorporation of the trifluoromethyl group is expected to impart desirable properties such as enhanced thermal stability, chemical resistance, and hydrophobicity to these materials.

Surface Modification: Investigating the ability of this compound to modify the surfaces of various materials. The triethoxy groups can hydrolyze and form strong bonds with surfaces containing hydroxyl groups, while the trifluoromethyl group alters the surface energy, potentially creating hydrophobic or oleophobic coatings.

By achieving these objectives, researchers aim to establish this compound as a valuable tool in both synthetic organic chemistry and advanced materials science.

Interactive Data Table: Properties of Related Silane (B1218182) Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundNot availableC7H15F3O3Si184.27Not available
Triethyl(trifluoromethyl)silane120120-26-5C7H15F3Si184.2756-57 / 60 mmHg
Trimethyl(trifluoromethyl)silane81290-20-2C4H9F3Si142.19654-55
Triethoxy(3,3,3-trifluoropropyl)silane681-97-0C9H19F3O3Si260.33Not available
Triethoxy(4-(trifluoromethyl)phenyl)silane188748-63-2C13H19F3O3Si308.37Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167490-07-5

Molecular Formula

C7H15F3O3Si

Molecular Weight

232.27 g/mol

IUPAC Name

triethoxy(trifluoromethyl)silane

InChI

InChI=1S/C7H15F3O3Si/c1-4-11-14(12-5-2,13-6-3)7(8,9)10/h4-6H2,1-3H3

InChI Key

BOVWGKNFLVZRDU-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C(F)(F)F)(OCC)OCC

Origin of Product

United States

Mechanistic Investigations of Reactivity and Transformation Pathways

Nucleophilic Trifluoromethylation Mechanisms

Triethoxy(trifluoromethyl)silane serves as a valuable reagent for introducing the trifluoromethyl (CF3) group into organic molecules, a process of significant interest in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the CF3 moiety. The transfer of the CF3 group from the silicon atom to an electrophilic center, such as a carbonyl carbon, proceeds through a nucleophilic pathway. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and designing new synthetic methodologies.

The key reactive species in trifluoromethylation reactions using trialkoxy(trifluoromethyl)silanes is the trifluoromethide anion (CF3-). This highly reactive intermediate is generated in situ through the activation of the silicon-carbon bond in the silane (B1218182) precursor. The process begins with the attack of a nucleophilic initiator, typically a fluoride (B91410) ion source, on the silicon atom of this compound. This forms a hypervalent siliconate intermediate.

The pentacoordinate siliconate species is generally unstable and can fragment, releasing the trifluoromethide anion. However, detailed mechanistic studies on the related trimethyl(trifluoromethyl)silane (TMSCF3), also known as Ruppert-Prakash reagent, suggest a more complex picture. nih.govwikipedia.org The generated trifluoromethide anion is a potent nucleophile and a strong base. Its reactivity is harnessed to attack electrophilic substrates, most commonly carbonyl compounds like aldehydes and ketones. wikipedia.org The attack of the CF3- anion on the carbonyl carbon leads to the formation of a trifluoromethylated alkoxide intermediate. This alkoxide can then be trapped by a silylating agent, often the starting silane itself, to yield the final silylated trifluoromethylated alcohol product and regenerate a species capable of propagating the reaction. wikipedia.org

It is important to note that the trifluoromethide anion can also be protonated by acidic protons in the reaction medium, such as those on α-carbons of ketones, leading to the formation of silyl (B83357) enol ethers as byproducts. nih.gov The balance between 1,2-addition to the carbonyl group and these side reactions is influenced by factors such as the substrate, solvent, and the nature of the initiator. nih.gov

The activation of the Si-CF3 bond in this compound is a critical step for the generation of the trifluoromethide anion and the subsequent trifluoromethylation. Two primary strategies are employed for this purpose: fluoride-mediated activation and Lewis acid-catalyzed approaches.

Fluoride-Mediated Activation:

This is the most common method for initiating trifluoromethylation with trialkoxy(trifluoromethyl)silanes. A catalytic amount of a fluoride source, such as potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium (B224687) fluoride (TBAF), is added to the reaction mixture. The high affinity of fluoride for silicon drives the formation of a pentacoordinate siliconate intermediate. nih.govsigmaaldrich.com This intermediate is more reactive than the starting tetracoordinate silane and facilitates the release of the trifluoromethide anion. nih.gov The choice of the fluoride source and its counter-cation can significantly impact the reaction rate and efficiency. nih.govorganic-chemistry.org For instance, soluble fluoride sources like TBAF often lead to faster reactions compared to heterogeneous sources like KF. nih.gov

Lewis Acid-Catalyzed Approaches:

The nucleophilic trifluoromethylation initiated by a fluoride source often proceeds via an anionic chain reaction mechanism. nih.govwikipedia.org In this pathway, the initially generated trifluoromethide anion attacks a carbonyl substrate to form a trifluoromethylated alkoxide. This alkoxide can then react with another molecule of this compound to generate the silylated product and a new trifluoromethide anion, thus propagating the chain. wikipedia.org

However, the reaction is subject to inhibition. The trifluoromethyltrimethylsilane reagent itself can act as a reversible inhibitor. nih.gov The trifluoromethide anion can react with a molecule of the silane reagent to form a bis(trifluoromethyl) siliconate species. nih.gov This pentacoordinate siliconate is less reactive and generally unable to directly transfer a trifluoromethyl group to the carbonyl substrate, effectively sequestering the active nucleophile and slowing down or even stalling the reaction. nih.govwikipedia.org The extent of this inhibition is dependent on the concentration of the silane reagent and the nature of the counter-cation associated with the anionic species. nih.gov

The interplay between the chain propagation and inhibition steps leads to complex kinetic profiles. The reaction rate can be influenced by the initial concentrations of the initiator, the silane reagent, and the carbonyl substrate. nih.gov Understanding these dynamics is crucial for optimizing reaction conditions to achieve high yields and efficient conversions.

The development of asymmetric methods for the synthesis of chiral trifluoromethylated compounds is of great importance. In the context of nucleophilic trifluoromethylation using reagents like this compound, achieving high stereoselectivity requires careful control over the reaction conditions and the use of chiral auxiliaries or catalysts.

One strategy involves the use of chiral Lewis acids or chiral Lewis bases to catalyze the reaction. A chiral Lewis acid can coordinate to the carbonyl substrate, creating a chiral environment that directs the incoming trifluoromethide anion to one face of the carbonyl group over the other. Similarly, a chiral Lewis base can interact with the silane reagent to form a chiral hypervalent siliconate, which then delivers the trifluoromethyl group in a stereoselective manner.

For example, the combination of an ammonium (B1175870) bromide derived from a cinchona alkaloid and tetramethylammonium (B1211777) fluoride has been used to achieve enantioselective trifluoromethylation of carbonyl compounds with modest to excellent enantiomeric excesses. sigmaaldrich.com The stereochemical outcome of these reactions is highly dependent on the structure of the chiral catalyst, the substrate, and the reaction parameters such as solvent and temperature. The synthesis of a β-amino alcohol synthon utilizing trimethyl(trifluoromethyl)silane resulted in a single diastereomer, highlighting the potential for high stereocontrol in these reactions. sigmaaldrich.com

ParameterInfluence on Stereochemical Outcome
Chiral Catalyst The structure of the chiral Lewis acid or Lewis base is the primary determinant of the enantioselectivity.
Substrate The steric and electronic properties of the carbonyl compound can influence the facial selectivity of the trifluoromethylation.
Solvent The polarity and coordinating ability of the solvent can affect the catalyst-substrate interaction and the transition state geometry.
Temperature Lower reaction temperatures generally lead to higher enantioselectivity by favoring the more ordered transition state.

Hydrolysis and Condensation Dynamics of Ethoxy Groups

The ethoxy groups attached to the silicon atom in this compound are susceptible to hydrolysis, a reaction with water that leads to the formation of silanol (B1196071) (Si-OH) groups. These silanol intermediates can then undergo condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of oligomeric or polymeric structures. The rates of these reactions are influenced by several factors, including pH, water concentration, and the presence of catalysts. researchgate.netcsic.es

In general, the hydrolysis of alkoxysilanes is faster for methoxy (B1213986) groups than for ethoxy groups. shinetsusilicone-global.com Under acidic conditions, the hydrolysis rate is enhanced, while the condensation rate is slowed. researchgate.net Conversely, under basic conditions, condensation is significantly promoted. researchgate.net

The first step in the hydrolysis of this compound is the reaction of one of the ethoxy groups with water to form a silanol intermediate, triethoxy(trifluoromethyl)silanol, and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Equation: (C2H5O)3SiCF3 + H2O ⇌ (C2H5O)2(HO)SiCF3 + C2H5OH

The newly formed silanol group is itself reactive and can undergo further hydrolysis, where the remaining ethoxy groups are sequentially replaced by hydroxyl groups, ultimately leading to the formation of (trifluoromethyl)silanetriol, (HO)3SiCF3, if the reaction goes to completion. However, the intermediate silanols are often prone to self-condensation.

Mechanisms of Oligomerization and Polycondensation to Siloxanes

The transformation of this compound into polysiloxanes is a complex process that proceeds through hydrolysis and subsequent condensation reactions. This process is fundamental to the formation of silicone materials and involves several key mechanistic steps. bohrium.com The initial step is hydrolysis, where the ethoxy groups (-OEt) are substituted by hydroxyl groups (-OH) in the presence of water. This reaction can be catalyzed by either an acid or a base. nih.gov

The general sequence for the hydrolysis and condensation of alkoxysilanes can be summarized as follows:

Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH nih.gov

Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O nih.gov

Alcohol Condensation: ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH nih.gov

In an alkaline medium, the reaction is proposed to proceed via an Sₙ2-Si mechanism. This involves a nucleophilic attack on the silicon atom by a hydroxyl ion or a deprotonated silanol group, leading to a five- or six-coordinate intermediate or transition state. nih.gov The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the silicon atom influences the electron density at the silicon center, thereby affecting the rates of hydrolysis and condensation.

The hydrolysis of trialkoxysilanes occurs in a stepwise manner, leading to the formation of various silanol species (T¹, T², T³), which then condense to form siloxane bonds (-Si-O-Si-). researchgate.net These condensation reactions lead to the formation of dimers, linear or cyclic oligomers, and eventually a three-dimensional cross-linked network. researchgate.netcsic.es The process can be monitored by techniques like ²⁹Si NMR spectroscopy to identify the different structural units formed during the reaction. bohrium.com

Influence of Reaction Conditions (pH, Solvent) on Condensation Degree

The degree of condensation and the structure of the resulting polysiloxane network are highly dependent on the reaction conditions, particularly pH and the solvent system. researchgate.net

Influence of pH: The pH of the reaction medium has a significant impact on the relative rates of hydrolysis and condensation. researchgate.net

Acidic Conditions (low pH): Under acidic conditions, the hydrolysis reaction is typically fast, while the condensation reaction is slower. This leads to the formation of less-branched, more linear or lightly cross-linked polymers. The protonation of the ethoxy group facilitates its departure, accelerating hydrolysis. researchgate.net

Alkaline Conditions (high pH): In alkaline media, the condensation reaction is generally faster than hydrolysis. This condition promotes the formation of more highly cross-linked and compact, particulate structures. The deprotonated silanol groups are more powerful nucleophiles, which accelerates the condensation process. nih.gov For typical silanes, the rates of condensation and hydrolysis are at a minimum at approximately pH 4 and pH 7, respectively. researchgate.net

Influence of Solvent: The solvent plays a crucial role in homogenizing the reactants (silane and water) and influences the reaction kinetics. The use of a co-solvent, such as an alcohol, is common. In alcoholic solutions, the hydrolysis is often incomplete, leading to an equilibrium that includes unhydrolyzed ethoxy groups. bohrium.com The type and concentration of the solvent can affect the solubility of the forming oligomers and polymers, thereby influencing the final structure of the material. The presence of excess water can drive the hydrolysis to completion, leading to the formation of silicic acid intermediates which are unstable and readily condense. bohrium.com

Reaction ConditionEffect on Hydrolysis RateEffect on Condensation RateResulting Structure
Low pH (Acidic) FastSlowLinear, less branched polymers
High pH (Alkaline) Slower than condensationFastHighly cross-linked, particulate structures
Neutral pH SlowSlowSlower overall reaction
Alcohol Co-Solvent Can be incompleteInfluenced by water contentCan lead to oligomeric intermediates with both -OR and -OH groups
Excess Water Driven to completionAccelerated due to high silanol concentrationPotentially more complete network formation

Cross-Coupling Reaction Pathways

Palladium-Catalyzed Coupling Involving this compound as a Silicon Nucleophile

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org In the context of organosilicon chemistry, the Hiyama coupling utilizes organosilanes as nucleophilic partners. nih.gov While organosilanes are generally less reactive than other organometallic reagents, their reactivity can be enhanced by using an activator, such as a fluoride source like tetra-n-butylammonium fluoride (TBAF). nih.govmdpi.org This activation generates a hypervalent, pentacoordinate silicon species in situ, which is more nucleophilic and readily participates in transmetalation with a palladium(II) complex. nih.gov

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Hiyama coupling, involves three key steps:

Oxidative Addition: A palladium(0) complex reacts with an organic halide (e.g., an aryl or vinyl halide) to form an organopalladium(II) intermediate. youtube.com

Transmetalation: The activated organosilane transfers its organic group to the palladium(II) center, displacing the halide. youtube.com In the case of this compound, the trifluoromethyl group would be transferred.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst. youtube.com

While direct examples of this compound as a silicon nucleophile in Hiyama couplings are not extensively detailed in the provided search results, the principles of Hiyama coupling with related organotrifluorosilanes and other alkoxysilanes are well-established. nih.govmdpi.org For instance, aryltrifluorosilanes have been successfully coupled with aryl and heteroaryl chlorides. nih.gov The presence of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos or P(t-Bu)₃, is often crucial for achieving high efficiency in these transformations. nih.govnih.gov Triethyl(trifluoromethyl)silane (B54436) (TESCF₃), a related compound, has been used as an additive in palladium-catalyzed reactions to improve outcomes, showcasing the utility of trifluoromethylsilanes in this area. nih.gov

Exploration of Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals are instrumental in mediating reactions involving trifluoromethyl groups, often sourced from silicon-based reagents like TMSCF₃ (the Ruppert-Prakash reagent), which is analogous to this compound. rsc.orgresearchgate.net These reactions are vital for introducing the trifluoromethyl moiety into organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals. rsc.orgd-nb.info

Copper-Mediated Reactions: Copper catalysis is a prominent alternative for trifluoromethylation reactions. princeton.edu Copper complexes can facilitate the cross-coupling of CF₃ sources with various organic substrates. For example, copper-catalyzed trifluoromethylation of aryl halides has been developed. nih.gov Mechanistically, these reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. A Cu(I) complex can react with the trifluoromethyl source, and subsequent interaction with the organic partner and an oxidant can lead to a Cu(III) intermediate, from which the trifluoromethylated product is formed via reductive elimination. princeton.edu Light-mediated, copper-catalyzed cross-coupling of fluoroalkyl nucleophiles (including TMSCF₃) with organobromides has also been demonstrated. princeton.edu

Other Metals: While palladium and copper are the most common, other transition metals have been explored for C-CF₃ bond formation. nih.gov The development of new catalytic systems is an active area of research, aiming for milder reaction conditions, broader substrate scope, and improved efficiency. researchgate.netd-nb.info These methods often involve the generation of a trifluoromethyl radical or a nucleophilic or electrophilic "CF₃" equivalent that is then transferred to the organic substrate via the transition metal catalyst. rsc.org

Transition MetalTypical ReactionRole of SilaneGeneral Mechanistic Feature
Palladium (Pd) Hiyama Cross-CouplingNucleophilic CF₃ source (after activation)Catalytic cycle involving Oxidative Addition, Transmetalation, and Reductive Elimination. youtube.com
Copper (Cu) Cross-Coupling/TrifluoromethylationNucleophilic CF₃ sourceOften involves Cu(I)/Cu(III) cycles or radical pathways. princeton.edu

Strategic Applications in Advanced Chemical Synthesis and Materials Science

Trifluoromethylation in Organic Synthesis

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal and agricultural chemistry, often enhancing a molecule's metabolic stability, bioavailability, and binding affinity. nih.govsigmaaldrich.com Triethoxy(trifluoromethyl)silane serves as a valuable reagent for introducing this group into various organic frameworks. It is considered a safer and more manageable alternative to its more volatile counterpart, Trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. wikipedia.orgacs.org

This compound is effective in the nucleophilic trifluoromethylation of carbonyl compounds. cnpereading.com The reaction mechanism, similar to that of other R₃SiCF₃ reagents, typically involves activation by a nucleophilic initiator, such as a fluoride (B91410) salt (e.g., TBAF) or an alkoxide. wikipedia.orgnih.govsemanticscholar.org This activation generates a transient trifluoromethide anion ([CF₃]⁻), which then attacks the electrophilic carbonyl carbon. The resulting alkoxide is subsequently trapped by the silyl (B83357) group, yielding a trifluoromethylated silyl ether. wikipedia.orgnih.gov Hydrolysis of this intermediate furnishes the final trifluoromethyl carbinol. wikipedia.orgorganic-chemistry.org

Research has shown that aldehydes are generally more reactive than ketones in this transformation. nih.gov For instance, competitive experiments indicated that 4-fluorobenzaldehyde (B137897) undergoes trifluoromethylation approximately 80 times faster than 4-fluoroacetophenone. nih.gov A variety of catalysts, including Lewis bases and acids, have been developed to promote this reaction under mild conditions. cnpereading.comsemanticscholar.org The choice of catalyst and reaction conditions can be tailored for different substrates, including aromatic and aliphatic aldehydes and ketones. semanticscholar.orgresearchgate.net

Table 1: Examples of Carbonyl Trifluoromethylation

Carbonyl Substrate Product Type Key Features
Aldehydes Trifluoromethyl carbinols Generally high reactivity and yields. nih.govsemanticscholar.org
Ketones Trifluoromethyl carbinols Reactivity can be lower than aldehydes; may require specific catalysts. nih.govresearchgate.net

This table provides a general overview of the reaction outcomes.

The application of trifluoromethylating agents extends to the functionalization of unsaturated carbon-carbon bonds, a key strategy for synthesizing complex fluorinated molecules. mdpi.comresearchgate.net While much of the literature focuses on the well-studied Trimethyl(trifluoromethyl)silane (TMSCF₃), the principles are applicable to other trifluoromethylsilanes like this compound. These reactions often employ photoredox or metal catalysis to generate a trifluoromethyl radical (•CF₃). mdpi.comnih.govnih.gov

Arenes : Direct C-H trifluoromethylation of arenes and heteroarenes can be achieved through radical-mediated mechanisms, often using photocatalysts. nih.govresearchgate.net This allows for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery. nih.gov

Alkenes and Alkynes : The addition of a CF₃ group across a double or triple bond can be accomplished through various methods. Photocatalytic approaches using a CF₃ source and a catalyst like Ru(bpy)₃Cl₂ can lead to allylic trifluoromethylated products from allylsilanes. nih.gov The silyl group in the substrate plays a crucial role in controlling the regioselectivity of the trifluoromethylation. researchgate.net Other methods involve the hydrotrifluoromethylation of alkynes to produce trifluoromethylated Z-alkenes or the difunctionalization of alkenes. researchgate.netorganic-chemistry.org Palladium-catalyzed methods have also been developed for the C-H functionalization of arenes with trifluoromethylated olefins. nih.gov

Beyond direct incorporation, this compound is instrumental in creating more complex fluorinated building blocks. sigmaaldrich.comnih.gov These building blocks are pre-functionalized molecules that can be used in multi-step syntheses of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.combeilstein-journals.orgtcichemicals.com

For example, trifluoromethylated carbinols, synthesized from aldehydes and ketones as described in section 4.1.1, are versatile intermediates. They can be further transformed; for instance, α-(trifluoromethyl)styrenes can be produced from the corresponding silyl ethers through elimination. researchgate.net Similarly, the functionalization of alkenes and alkynes provides access to key structures like trifluoromethylated allylic alcohols and vinyl compounds, which serve as starting points for more intricate molecular architectures. organic-chemistry.orgnih.gov The ability to generate highly substituted trifluoromethyl arenes from cyclohexanone (B45756) precursors via a deoxytrifluoromethylation/aromatization sequence further highlights the utility of these reagents in creating diverse and complex fluorinated scaffolds. chemrxiv.org

Role as a Silane (B1218182) Coupling Agent

Silane coupling agents are bifunctional molecules used to promote adhesion and durability at the interface between organic and inorganic materials. utwente.nlresearchgate.netcfmats.com this compound, with its trifluoromethyl functional group and hydrolyzable triethoxy groups, is well-suited for this role, particularly in applications requiring low surface energy and hydrophobicity. mpg.de

The primary mechanism of a silane coupling agent involves the hydrolysis of its alkoxy groups (in this case, ethoxy groups) in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. mpg.denist.gov These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like silica (B1680970), glass, or metal oxides, forming stable covalent Si-O-substrate bonds. utwente.nlmpg.de

This compound can be used to form highly organized, thin films on surfaces, often referred to as self-assembled monolayers (SAMs). mpg.de In this process, the triethoxysilane (B36694) molecules spontaneously adsorb onto a hydroxyl-terminated substrate from a solution or vapor phase. mpg.denist.gov Following hydrolysis, the silanol groups not only bond to the surface but also cross-link with adjacent silane molecules, forming a robust lateral Si-O-Si network. mpg.de

This process results in a dense, uniform, and covalently bonded interfacial layer. The outward-facing layer of trifluoromethyl groups creates a new surface with distinct properties, such as high hydrophobicity. mpg.de Such fluoroalkylsilane (FAS) layers have been shown to form less resistive interfaces in applications like lithium-ion battery cathodes, where they can act as a molecular gate, selectively controlling ion transport while protecting the electrode surface from degradation. rsc.org

Table 2: Properties of Surfaces Modified with Fluoroalkylsilane Layers

Property Description Benefit
Wettability Exhibits high water droplet contact angles, indicating hydrophobicity. mpg.de Reduced moisture ingress, improved environmental stability.
Surface Energy Low surface energy due to the fluorinated groups. Enhanced lubrication, anti-fouling, and release properties.
Adhesion Forms covalent bonds to the substrate and provides a compatible interface for polymers. utwente.nlmpg.de Strong and durable bond between organic and inorganic materials.

| Layer Structure | Can form dense, cross-linked self-assembled monolayers (SAMs). mpg.dersc.org | Creates a uniform and stable interfacial coupling layer. |

This table summarizes the general characteristics of surfaces treated with fluoroalkylsilanes.

Precursor in Polymer and Advanced Material Development

There is insufficient specific data to detail the role of this compound as a precursor in polymer and advanced material development.

Synthesis of Modified Siloxane Polymers

Integration into Silicone Backbones for Specific Functional Properties

The scientific literature lacks specific examples or studies on the integration of this compound into silicone backbones to impart functional properties.

Advanced Spectroscopic and Analytical Characterization of Triethoxy Trifluoromethyl Silane and Derived Systems

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations within triethoxy(trifluoromethyl)silane and its derivatives. This enables a thorough understanding of its structure, bonding, and reactivity.

Elucidation of Molecular Structure and Conformation

Infrared and Raman spectra of organosilicon compounds, including those similar to this compound, are rich in information regarding their molecular framework. For instance, in related phenyl-containing silanes, the vibrational modes can be assigned to specific motions of the molecule, such as Si-O-C stretching, CH2 rocking, and aromatic ring vibrations. researchgate.net The analysis of these spectra allows for the determination of molecular symmetry. For example, studies on triethoxy(4-(trifluoromethyl)-phenyl)silane have suggested a C(s) point group symmetry. researchgate.netnih.gov

Key vibrational bands in the spectra of ethoxysilanes provide diagnostic markers for their structural components. The characteristic vibrational frequencies for similar molecules are summarized in the table below.

Vibrational ModeTypical Wavenumber (cm⁻¹)
C-H stretching (aromatic)> 3000
C-H stretching (aliphatic)2850-3000
C=C stretching (aromatic)1400-1600
Si-O-C stretching~942
CH₂ rocking~1295
C-F stretching1100-1400

This table presents typical vibrational frequencies for functional groups found in related organosilane compounds.

By analyzing the number of active bands and their polarization in Raman spectroscopy, detailed conformational analysis can be performed. For some silanes, low-temperature IR spectra have revealed the presence of multiple conformers in the liquid or gaseous state, while only one conformer may be present in the solid state or in sol-gel derived materials. researchgate.netnih.gov

Monitoring of Hydrolysis and Condensation Processes in Sol-Gels

The sol-gel process, a versatile method for producing silica-based materials, involves the hydrolysis of silane (B1218182) precursors followed by condensation reactions. Vibrational spectroscopy is a powerful in-situ technique for monitoring these transformations. The hydrolysis of this compound leads to the formation of silanol (B1196071) (Si-OH) groups and ethanol (B145695), while subsequent condensation results in the formation of siloxane (Si-O-Si) bridges.

Changes in the infrared and Raman spectra can be directly correlated with the progress of these reactions. The decrease in the intensity of bands associated with the Si-O-C linkages and the appearance of broad bands corresponding to Si-OH and Si-O-Si vibrations provide a real-time assessment of the sol-gel kinetics. For example, in the study of triethoxy(4-(trifluoromethyl)-phenyl)silane, infrared spectroscopy was used to follow the chemical changes during the formation of a sol-gel. researchgate.netnih.gov

Assessment of Thermal Stability and Decomposition Pathways of Films

The thermal behavior of films derived from this compound is critical for their application in protective coatings and other areas. Infrared spectroscopy is a valuable tool for assessing the thermal stability and understanding the decomposition mechanisms of these materials. By heating the films and recording their IR spectra at different temperatures, the onset of decomposition and the nature of the chemical changes can be determined.

For instance, studies on xerogels derived from triethoxy(4-(trifluoromethyl)-phenyl)silane have shown that the organic part of the film remains stable up to 450 °C. researchgate.netnih.gov Above this temperature, decomposition of the organic components occurs, leaving behind a silica-based film. researchgate.netnih.gov Similarly, thermal analysis of xerogels from (3,3,3-trifluoropropyl)trimethoxysilane indicated that the organic portion was stable up to 350 °C and decomposed around 450 °C. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the local chemical environment of specific nuclei within a molecule. For this compound, ¹⁹F and ²⁹Si NMR are particularly informative.

¹⁹F NMR for Trifluoromethyl Group Environment and Reactivity

The trifluoromethyl (-CF₃) group serves as an excellent probe for ¹⁹F NMR spectroscopy due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, making it a powerful tool for studying the reactivity and interactions of the trifluoromethyl group. nih.govnih.gov

Changes in the solvent polarity or the binding of the molecule to a surface can induce significant shifts in the ¹⁹F NMR spectrum, providing information about the microenvironment of the -CF₃ group. nih.govnih.gov For example, the chemical shift of trifluoromethyl-containing probes has been shown to vary with the polarity of the solvent, with a greater range of chemical shifts observed in different solvent mixtures. nih.gov This sensitivity can be exploited to study the interactions of this compound-derived materials with their surroundings.

Compound TypeTypical ¹⁹F NMR Chemical Shift Range (ppm)Reference
Trifluoromethyl-tagged peptides in MeOH/waterVaries with solvent polarity nih.govnih.gov
Fluorinated chelates in D₂O~ -76.55 (referenced to TFA) rsc.org
Trimethyl(trifluoromethyl)silaneNot specified researchgate.netspectrabase.comsigmaaldrich.com

This table provides examples of ¹⁹F NMR chemical shifts for various trifluoromethyl-containing compounds.

²⁹Si NMR for Silicon Network Connectivity and Degree of Condensation

²⁹Si NMR spectroscopy is the most direct method for characterizing the silicon-oxygen network in sol-gel derived materials. The chemical shift of a silicon nucleus is dependent on the number of bridging oxygen atoms attached to it, allowing for the quantification of different silicon species.

The notation Tⁿ is used to describe the connectivity of trifunctional silanes like this compound, where 'T' indicates a silicon atom with one organic substituent and 'n' represents the number of bridging oxygen atoms (n = 0, 1, 2, 3).

T⁰ : Monomeric, unreacted or fully hydrolyzed Si(OR)₃ or Si(OH)₃ species.

: Silicon at the end of a chain, connected to one other silicon atom through an oxygen bridge.

: Silicon in the middle of a chain, connected to two other silicon atoms.

: Fully condensed, cross-linked silicon atom connected to three other silicon atoms.

Silicon SpeciesDescriptionTypical ²⁹Si NMR Chemical Shift Range (ppm)
T⁰Monomeric speciesVaries based on hydrolysis state
End-groupsUpfield from T⁰
Linear middle groupsUpfield from T¹
Cross-linking sitesMost upfield

This table illustrates the general trend of ²⁹Si NMR chemical shifts with increasing condensation for trifunctional silanes.

¹H and ¹³C NMR for Organic Moiety Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic and organometallic compounds. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and structure of the ethoxy and trifluoromethyl groups attached to the silicon atom.

Similarly, the ¹³C NMR spectrum would provide distinct signals for the methylene (B1212753) and methyl carbons of the ethoxy groups. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms (¹JC-F). For example, in Triethyl(trifluoromethyl)silane (B54436), the CF₃ carbon appears as a quartet with a large coupling constant (¹JC-F = 324 Hz). chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound: Triethyl(trifluoromethyl)silane chemicalbook.com

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 1.04triplet-CH₃
0.79quartet-CH₂-
¹³C NMR 132.24quartet (¹JC-F=324 Hz)-CF₃
6.53singlet-CH₃
0.86singlet-CH₂-

Note: This data is for Triethyl(trifluoromethyl)silane and serves as a reference for the expected signals in this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netyoutube.com When this compound is used to modify a surface, XPS is invaluable for confirming the presence of the silane layer and determining its chemical nature.

An XPS analysis of a surface treated with this compound would be expected to show the presence of silicon, carbon, oxygen, and fluorine. High-resolution spectra of these elements would provide insight into their chemical bonding environments.

Si 2p: The binding energy of the Si 2p peak would indicate the formation of Si-O-C bonds from the ethoxy groups and Si-C bonds. After hydrolysis and condensation on a substrate, the formation of Si-O-Si (siloxane) bonds would be observed at a higher binding energy.

C 1s: The C 1s spectrum would be complex, with components corresponding to C-Si, C-H, C-O, and the highly shifted C-F bonds of the trifluoromethyl group.

O 1s: The O 1s spectrum would initially show contributions from the Si-O-C bonds of the ethoxy groups. After reaction with a substrate, Si-O-Substrate and Si-O-Si bonds would be evident.

F 1s: A strong F 1s signal would be a clear indicator of the trifluoromethyl group on the surface.

Studies on similar fluorinated silanes, such as those used for creating hydrophobic coatings, have demonstrated the utility of XPS in confirming the covalent attachment of the silane to the substrate and in assessing the orientation of the functional groups. nih.gov For instance, in the analysis of a fluorinated silane on a ceramic surface, XPS was used to quantify the atomic percentage of fluorine, providing a measure of the extent of surface modification. researchgate.net

Table 2: Expected XPS Core Level Signals and Their Interpretation for a Surface Modified with this compound

ElementCore LevelExpected Chemical States and Corresponding Bonds
SiliconSi 2pSi-C, Si-O-C, Si-O-Si
CarbonC 1sC-H, C-Si, C-O, C-F₃
OxygenO 1sC-O-Si, Si-O-Si, Substrate-O-Si
FluorineF 1sC-F₃

Thermal Analysis (Thermogravimetric Analysis - TGA) for Material Stability and Decomposition

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability and decomposition profile of materials modified with this compound. nih.gov

The incorporation of this compound into a material is expected to influence its thermal properties. The trifluoromethyl group is generally known for its high thermal stability. A TGA of a material modified with this silane would likely show a multi-step decomposition process. The initial weight loss at lower temperatures (typically below 200°C) would correspond to the loss of residual solvents and the condensation of unreacted ethoxy groups. The main decomposition of the organic part of the silane would occur at higher temperatures.

A study on a silica (B1680970) sol-gel prepared using a related compound, triethoxy(4-(trifluoromethyl)-phenyl)silane (TETFMPS), showed that the organic part of the sol-gel film remained largely unchanged at temperatures up to 450°C. nih.govprimescholars.com Decomposition of the organic component was observed at temperatures at or above 550°C, after which the remaining material was primarily silica. nih.govprimescholars.com This suggests that the trifluoromethyl group contributes significantly to the thermal stability of the silane. The thermal degradation of polysiloxanes in an inert atmosphere is known to proceed through depolymerization, often in a single weight-loss step. primescholars.com

Table 3: TGA Data for a Related System: Sol-Gel of Triethoxy(4-(trifluoromethyl)-phenyl)silane nih.govprimescholars.com

Temperature RangeObservation
≤ 450°CThe organic part of the sol-gel film remains essentially unchanged.
≥ 550°CDecomposition of the organic branch occurs.
Post-decompositionThe remaining film is composed of silica.

Electron Microscopy Techniques for Morphological Analysis of Modified Surfaces and Materials

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the surface topography and internal structure of materials at high resolution. When a surface is modified with this compound, these techniques can reveal changes in morphology, such as increased roughness or the formation of a distinct coating layer.

SEM provides detailed images of the surface by scanning it with a focused beam of electrons. It is particularly useful for observing changes in surface texture and the distribution of any aggregated silane particles. mdpi.com For example, studies on surfaces treated with other alkoxysilanes have used SEM to show the formation of uniform or, in some cases, cracked and porous coatings, depending on the deposition conditions. mdpi.com The modification of surfaces with fluorinated silanes has been shown to create hierarchical structures that can lead to superhydrophobic properties, and SEM is essential for characterizing these micro- and nano-scale features. researchgate.net

TEM, on the other hand, transmits electrons through a very thin specimen to provide information about the internal structure. For materials where this compound is incorporated into a bulk matrix, TEM can be used to assess the dispersion of the silane and its effect on the material's nanostructure. For instance, in nanocomposites, TEM can reveal how silane functionalization affects the interface between nanoparticles and a polymer matrix. researchgate.net

While specific SEM or TEM images for surfaces treated solely with this compound were not found in the reviewed literature, the expected outcome would be the formation of a thin, and potentially non-uniform, siloxane film on the substrate. The degree of surface coverage and the morphology of this film would depend on the concentration of the silane solution, the hydrolysis and condensation conditions, and the nature of the substrate.

Theoretical and Computational Chemistry Approaches

Molecular Modeling for Reaction Pathways and Transition States

Molecular modeling is a cornerstone for understanding the reaction mechanisms of silanes, particularly their hydrolysis and condensation, which are fundamental to the formation of polysiloxane networks. researchgate.net The hydrolysis of Triethoxy(trifluoromethyl)silane involves the stepwise substitution of its ethoxy groups with hydroxyl groups, a process that can be meticulously mapped out using computational models.

The general mechanism for the hydrolysis of a trialkoxysilane begins with the protonation of an alkoxy group, followed by a bimolecular nucleophilic substitution (SN2) reaction where a water molecule attacks the silicon center. encyclopedia.pub This leads to a five-coordinate transition state. encyclopedia.pub Computational modeling can determine the energy barriers associated with each step of this reaction, identifying the rate-determining step and the influence of catalysts. nih.gov

For instance, studies on other trifunctional silanes, such as 3-glycidoxypropyltrimethoxysilane (B1200068) (GPS), have used 29Si NMR spectroscopy in conjunction with modeling to track the concentrations of various hydrolyzed and condensed species over time. nih.gov Similar approaches can be applied to this compound to understand how the electron-withdrawing trifluoromethyl group influences the hydrolysis and condensation rates compared to other organofunctional silanes. researchgate.net

Table 1: Illustrative Reaction Steps in the Hydrolysis of this compound

StepReactionDescription
1CF3Si(OCH2CH3)3 + H2O → CF3Si(OCH2CH3)2(OH) + CH3CH2OHFirst Hydrolysis
2CF3Si(OCH2CH3)2(OH) + H2O → CF3Si(OCH2CH3)(OH)2 + CH3CH2OHSecond Hydrolysis
3CF3Si(OCH2CH3)(OH)2 + H2O → CF3Si(OH)3 + CH3CH2OHThird Hydrolysis
42 CF3Si(OCH2CH3)2(OH) → (CH3CH2O)2(CF3)Si-O-Si(CF3)(OCH2CH3)2 + H2ODimerization
5CF3Si(OCH2CH3)2(OH) + CF3Si(OCH2CH3)3 → (CH3CH2O)2(CF3)Si-O-Si(CF3)(OCH2CH3)2 + CH3CH2OHCo-condensation

This table presents a simplified, illustrative reaction scheme. The actual process involves a complex mixture of hydrolysis and condensation products.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. utq.edu.iq It is particularly useful for predicting the reactivity of compounds like this compound. DFT calculations can provide insights into the distribution of electron density, molecular orbital energies, and other electronic properties that govern chemical behavior. researchgate.net

The presence of the highly electronegative trifluoromethyl group is expected to have a significant impact on the electronic properties of the silicon center. DFT calculations can quantify this effect by calculating atomic charges and mapping the electrostatic potential. This information is crucial for understanding the susceptibility of the silicon atom to nucleophilic attack during hydrolysis. nih.gov

Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpies of formation and reaction energies. researchgate.net For example, a benchmark study on the thermochemistry of chlorosilanes, silanols, and disiloxanes demonstrated that DFT methods can provide results in excellent agreement with experimental values, especially when appropriate basis sets are used. nih.gov Similar calculations for this compound and its derivatives would allow for the prediction of the thermodynamics of their hydrolysis and condensation reactions.

Table 2: Illustrative DFT-Calculated Properties for Silane (B1218182) Monomers

PropertyTriethoxysilane (B36694)Triethoxy(methyl)silaneThis compound (Predicted Trend)
HOMO-LUMO Gap (eV) ~7.5~7.3Lower
Dipole Moment (Debye) ~1.5~1.6Higher
Calculated Charge on Si PositiveLess PositiveMore Positive

Note: The values for Triethoxysilane and Triethoxy(methyl)silane are representative. The trend for this compound is a prediction based on the electron-withdrawing nature of the CF3 group.

Computational Studies on Intermolecular Interactions in Derived Material Systems

The properties of materials derived from this compound, such as fluorinated polysiloxane coatings, are heavily dependent on intermolecular interactions. Computational methods can be employed to study these non-covalent forces, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

Studies on related systems, such as poly(dimethyl-co-diphenyl)siloxane, have shown that the incorporation of different functional groups significantly alters chain dynamics and relaxation behavior. nih.gov For fluorinated systems, one would expect the strong dipole of the C-F bonds to lead to significant intermolecular interactions, which can be quantified through computational analysis of the radial distribution functions and interaction energies.

Simulation of Polymerization and Network Formation Processes

The transformation of this compound monomers into a cross-linked polysiloxane network is a complex process involving numerous simultaneous and sequential reactions. Simulating this polymerization process can provide insights into the evolution of the network structure and its final properties.

Various simulation methods can be employed, from coarse-grained models that represent groups of atoms as single beads to more detailed atomistic simulations. cam.ac.uk These simulations can track the formation of chemical bonds as the hydrolysis and condensation reactions proceed, leading to the growth of oligomers and eventually a gelled network. nih.gov

Kinetic Monte Carlo or reactive molecular dynamics (ReaxFF) simulations can be particularly useful for modeling the chemical reactions involved in the polymerization process. vt.edu By inputting kinetic parameters for the hydrolysis and condensation steps (which can be obtained from DFT calculations as described in section 6.2), these simulations can predict how factors like monomer concentration, water content, and catalyst affect the rate of polymerization and the final network topology. nih.gov

Future Research Directions and Unexplored Potential

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Trifluoromethylation

The trifluoromethylation of organic molecules is a cornerstone of modern medicinal and agricultural chemistry, owing to the trifluoromethyl (CF3) group's ability to enhance properties like metabolic stability and bioavailability. nih.gov While related reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) have been extensively studied, the development of catalytic systems specifically tailored for triethoxy(trifluoromethyl)silane is a primary area for future research.

Current methodologies often rely on stoichiometric activators or catalysts that may have limitations in scope or efficiency. sigmaaldrich.com Future work should focus on novel catalytic systems that offer enhanced reactivity and, crucially, high levels of selectivity. Research into anion-initiated trifluoromethylation has shown that the choice of catalyst, counter-ion, and solvent can dramatically influence reaction rates and product distribution. nih.gov For instance, the use of chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has enabled enantioselective trifluoromethylation of ketones. sigmaaldrich.com

The development of new palladium-catalyzed cross-coupling reactions, particularly in environmentally benign media like micelles, presents a promising avenue for enhancing the reactivity of silanes with a broad range of substrates, including functionalized bromoaromatics. nih.gov Future catalysts could be designed to operate under milder conditions, reduce catalyst loading, and improve turnover numbers, making the processes more economically viable and scalable.

Table 1: Comparison of Initiators for Trifluoromethylation of Ketones

Initiator (M+)ReagentConversion TimeSelectivity (Addition vs. Enolization)
K+TMSCF3< 30 seconds>98% Addition Product
Cs+TMSCF3< 30 seconds>98% Addition Product
Bu4N+TMSCF3~10 minutes~93% Addition Product
Li+TMSCF3No ReactionN/A
Na+TMSCF3No ReactionN/A

This table, adapted from studies on TMSCF3, illustrates how cation choice dramatically affects reaction efficiency. nih.gov Similar systematic studies are needed for this compound to unlock its full potential.

Exploration of Expanded Substrate Scope and Functional Group Tolerance in Synthetic Applications

A critical goal for future research is to broaden the range of molecules that can be successfully trifluoromethylated using this compound. While methods exist for trifluoromethylating heterocycles, amides, and enones, expanding the substrate scope to more complex and sterically hindered molecules remains a challenge. nih.govbohrium.comorganic-chemistry.org

Investigations into the direct C-H trifluoromethylation of heterocycles have shown that reactivity is often governed by the innate electronic properties of the substrate. nih.gov A deeper mechanistic understanding could lead to predictive models for regioselectivity, which can sometimes be tuned by solvent choice. nih.gov Furthermore, enhancing functional group tolerance is paramount for applications in late-stage drug modification. nih.govbohrium.com Many current methods are incompatible with sensitive functional groups like unprotected alcohols and amines. nih.gov

Future research should aim to develop robust protocols that are tolerant of a wide array of functional groups, thereby avoiding the need for extensive protecting group strategies. This would streamline the synthesis of complex molecules, such as pharmaceuticals and natural products. sigmaaldrich.com The development of a SmI2/Sm-promoted system for the deoxygenative difunctionalization of amides with TMSCF3 showcases an innovative approach to creating highly functionalized amines, suggesting that similar novel transformations could be developed for this compound. bohrium.com

Design of Advanced Hybrid Materials with Tailored Multi-functional Properties

The dual functionality of this compound—a silica-forming head and a fluorinated tail—makes it an ideal building block for advanced hybrid materials. The triethoxysilyl group can undergo hydrolysis and condensation to form a robust and stable polysiloxane (silica) network, while the trifluoromethyl group can impart unique surface properties.

Research in sol-gel chemistry has demonstrated that organoalkoxysilanes can be used to create hybrid materials that encapsulate biological entities like enzymes and cells. By incorporating this compound into such systems, it would be possible to create materials with tailored properties. For example, the hydrophobic and lipophobic nature of the CF3 group could be used to:

Create anti-fouling surfaces for biomedical implants or marine coatings.

Develop superhydrophobic coatings for self-cleaning applications.

Modify the surfaces of stationary phases in chromatography for unique separation capabilities.

Enhance the chemical resistance of coatings and sealants.

Future work will involve co-polymerizing this compound with other functional silanes, such as methacryloxypropyltrimethoxysilane (MAPTS), to create flexible, robust, and multi-functional materials. The ability to precisely control the ratio of these precursors will allow for the fine-tuning of material properties like porosity, mechanical strength, and surface energy.

Integration of this compound into Emerging Technologies (e.g., Microfluidics, Nanotechnology)

Emerging technologies like microfluidics and nanotechnology operate at a scale where surface interactions are dominant. easychair.org this compound is uniquely suited to modify surfaces in these domains, offering a pathway to enhanced device performance and new functionalities.

In microfluidics , the compound can be used to create covalent, wear-resistant hydrophobic coatings on the inner walls of microchannels. This is critical for applications in digital microfluidics, where discrete droplets are manipulated, and to prevent the non-specific adsorption of biomolecules in lab-on-a-chip diagnostic devices. The use of silanes for the microfabrication of bio-doped waveguides for optical biosensors has already been explored, suggesting a clear path for integrating the unique properties of the CF3 group.

In nanotechnology , this compound can be used to functionalize the surface of nanoparticles (e.g., silica (B1680970), gold, iron oxide). This surface modification can:

Improve the dispersibility of nanoparticles in fluorinated solvents or polymer matrices.

Create a protective shell that enhances the chemical and thermal stability of the nanoparticle core.

Serve as a "non-stick" coating to improve the delivery of nanoparticle-based drug carriers.

Be utilized in micellar media to create controlled environments for catalysis. nih.gov

Future research will focus on developing simple and reproducible protocols for applying these modifications and integrating the resulting functionalized components into fully realized devices for diagnostics, targeted drug delivery, and advanced sensing. easychair.org

Multidisciplinary Research Opportunities in Sustainable Chemistry and Advanced Manufacturing

The application and synthesis of this compound offer fertile ground for multidisciplinary research at the intersection of chemistry, materials science, and engineering, with a strong emphasis on sustainability.

From a sustainable chemistry perspective, a key research goal is the development of greener synthesis routes for the reagent itself. Current industrial processes can be energy-intensive. A significant breakthrough would be to adapt methods that utilize trifluoromethane (B1200692) (CHF3), a potent greenhouse gas and industrial byproduct, as the trifluoromethyl source. google.comgoogle.com This would not only provide a more atom-economical route but also contribute to mitigating greenhouse gas emissions, turning a waste product into a valuable chemical. google.com Furthermore, employing catalytic systems that operate in water or other green solvents would significantly reduce the environmental footprint of trifluoromethylation reactions. nih.gov

In advanced manufacturing , this compound can be a key component in the formulation of advanced coatings, adhesives, and polymers. Its integration into processes like 3D printing (additive manufacturing) could enable the fabrication of objects with inherent high-performance surface properties. For example, photo-initiated curing processes, which offer precise temporal and spatial control, could be developed for silicones incorporating this silane (B1218182), enabling rapid manufacturing of complex parts. researchgate.net This opens up possibilities for producing custom medical devices, specialized aerospace components, and durable consumer goods with tailored surface characteristics directly from the manufacturing line.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.